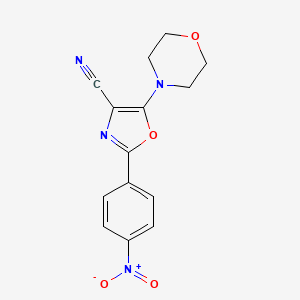![molecular formula C23H22N4O2 B5676357 3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline](/img/structure/B5676357.png)
3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to a class of heterocyclic compounds combining elements of pyridine and quinoline structures. These compounds are notable for their complex molecular frameworks and have been studied for various synthetic applications and properties. They are typically involved in the synthesis and study of nitrogen-bearing heterocyclic scaffolds, which are important in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves multi-step reactions, including annulations and cyclizations. Techniques such as [3+1+1+1] annulation using dimethyl sulfoxide (DMSO) as a dual-methine synthon have been developed for the synthesis of 3-arylquinolines from arylamines and arylaldehydes (Yang et al., 2022). Additionally, eco-friendly methods using ionic liquids for the synthesis of fused quinoline derivatives, such as tetracyclic pyrrolidine/isoxazolidine fused pyrano[3,2-h]quinolines, have been reported (Hazra et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of nitrogen atoms within the heterocyclic framework, contributing to their unique chemical behavior and properties. The stereochemistry and electronic structure are crucial for their reactivity and interaction with other molecules. Structural elucidation is typically achieved through techniques like X-ray crystallography, NMR, and computational modeling.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. These reactions are influenced by the electronic and steric properties of the quinoline framework and its substituents. The reactivity patterns are essential for the further functionalization and application of these compounds in different chemical contexts.
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystalline structure, of quinoline derivatives are significantly affected by their molecular structure. These properties are important for determining the conditions under which these compounds can be used and processed in chemical and material science applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of quinoline derivatives, are influenced by the nitrogen atoms and the conjugated system present in their structures. These properties determine their behavior in chemical reactions and their interactions with other molecules, which is crucial for their applications in catalysis, synthetic chemistry, and as intermediates in the synthesis of more complex molecules.
- (Yang et al., 2022): Discussion on the annulation approach for quinoline synthesis.
- (Hazra et al., 2013): Details on eco-friendly synthesis methods for fused quinoline derivatives.
- More studies and examples can be found in the links provided within the synthesis and chemical properties sections.
特性
IUPAC Name |
pyridin-2-yl-[(1S,5R)-6-(quinoline-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22(18-11-17-5-1-2-6-20(17)25-12-18)27-14-16-8-9-19(27)15-26(13-16)23(29)21-7-3-4-10-24-21/h1-7,10-12,16,19H,8-9,13-15H2/t16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAACRWRGERESBE-QFBILLFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC4=CC=CC=C4N=C3)C(=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=CC=CC=C4N=C3)C(=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676279.png)
![N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]acetamide](/img/structure/B5676304.png)
amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![2-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-5-carboxamide dihydrochloride](/img/structure/B5676312.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676317.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)
![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)

![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)
![1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676347.png)
![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
